molecular formula C23H28N2O3 B12339693 1-(Butylamino)-3-[(2-methyl-1h-indol-4-yl)oxy]propan-2-yl benzoate

1-(Butylamino)-3-[(2-methyl-1h-indol-4-yl)oxy]propan-2-yl benzoate

Cat. No.: B12339693
M. Wt: 380.5 g/mol
InChI Key: GIORCMGXCYTANS-UHFFFAOYSA-N
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Description

1-(Butylamino)-3-[(2-methyl-1h-indol-4-yl)oxy]propan-2-yl benzoate is a complex organic compound that features a combination of indole, benzoate, and butylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butylamino)-3-[(2-methyl-1h-indol-4-yl)oxy]propan-2-yl benzoate typically involves multiple steps, including the formation of the indole derivative, the attachment of the butylamino group, and the esterification with benzoic acid. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve advanced techniques such as flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

1-(Butylamino)-3-[(2-methyl-1h-indol-4-yl)oxy]propan-2-yl benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.

    Reduction: Reduction reactions can be used to convert certain functional groups to more reactive forms.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.

Scientific Research Applications

1-(Butylamino)-3-[(2-methyl-1h-indol-4-yl)oxy]propan-2-yl benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Butylamino)-3-[(2-methyl-1h-indol-4-yl)oxy]propan-2-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Butylamino)-3-[(2-methyl-1h-indol-4-yl)oxy]propan-2-yl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H28N2O3

Molecular Weight

380.5 g/mol

IUPAC Name

[1-(butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate

InChI

InChI=1S/C23H28N2O3/c1-3-4-13-24-15-19(28-23(26)18-9-6-5-7-10-18)16-27-22-12-8-11-21-20(22)14-17(2)25-21/h5-12,14,19,24-25H,3-4,13,15-16H2,1-2H3

InChI Key

GIORCMGXCYTANS-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC(COC1=CC=CC2=C1C=C(N2)C)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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